![molecular formula C12H16BNO4 B2768132 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid CAS No. 2096332-29-3](/img/structure/B2768132.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid
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Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). These compounds have been extensively used in organic chemistry, particularly in the Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves borylation, a chemical reaction in which a boron atom is introduced into a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular formula of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid” is C12H18BNO2, with an average mass of 219.088 Da .Chemical Reactions Analysis
As mentioned earlier, one of the key reactions involving boronic acid derivatives is the Suzuki reaction, a type of cross-coupling reaction, used to form carbon-carbon bonds .Scientific Research Applications
Medicinal Chemistry and Drug Development
DYRK1A Inhibitors: 2-Carboxypyridine-4-boronic acid pinacol ester is employed in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds act as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase associated with neurodegenerative diseases and cognitive impairments. Researchers explore these derivatives for their potential therapeutic effects on conditions like Alzheimer’s disease and Down syndrome .
Nanoparticle-Based Therapeutics
ROS-Responsive Nanoparticles: Researchers have functionalized 2-carboxypyridine-4-boronic acid pinacol ester in the development of ROS (reactive oxygen species)-responsive multifunctional nanoparticles. These nanoparticles show promise in treating periodontitis, a chronic inflammatory condition. The mechanism involves targeted drug delivery and alleviation of inflammation in animal models .
Future Directions
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-6-14-9(7-8)10(15)16/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOGOCODWSDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid |
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